![molecular formula C11H10FN3O2 B2587952 2-Amino-6-fluoro-4-(1-methylimidazol-2-yl)benzoic acid CAS No. 2138221-90-4](/img/structure/B2587952.png)
2-Amino-6-fluoro-4-(1-methylimidazol-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-fluoro-4-(1-methylimidazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 2138221-90-4 . It has a molecular weight of 235.22 . The IUPAC name for this compound is 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is a core component of this compound . Imidazole was first synthesized from glyoxal and ammonia . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with an amino group, a fluoro group, and a 1-methylimidazol-2-yl group . The InChI code for this compound is 1S/C11H10FN3O2/c1-15-3-2-14-10 (15)6-4-7 (12)9 (11 (16)17)8 (13)5-6/h2-5H,13H2,1H3, (H,16,17) .Wissenschaftliche Forschungsanwendungen
- EN300-702949 has been used in the synthesis of a novel benzamide with potent neuroleptic activity . Neuroleptics are drugs commonly used to manage psychiatric disorders, particularly schizophrenia. Further research could explore its mechanism of action and potential therapeutic applications in mental health.
- Yurttas et al. developed a derivative of EN300-702949 (2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide) and evaluated its antitumor potential against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cell lines . Investigating its mode of action and potential clinical applications in cancer therapy would be valuable.
- Imidazole derivatives, including EN300-702949 , have shown antibacterial and antimycobacterial activities . Further studies could explore their efficacy against specific bacterial strains and mycobacteria, potentially contributing to novel antimicrobial agents.
- Imidazole derivatives have been reported to possess antidiabetic, anti-allergic, antipyretic, antioxidant, and antifungal activities . Investigating these aspects for EN300-702949 could uncover additional therapeutic applications.
Neuroleptic Activity
Antitumor Potential
Antibacterial and Antimycobacterial Properties
Other Biological Activities
Wirkmechanismus
Target of Action
It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . Similarly, imidazole-containing compounds have been found to interact with a variety of biological targets .
Mode of Action
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities, among others . Similarly, imidazole derivatives can exhibit a broad range of chemical and biological properties .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological activities and pathways . Similarly, imidazole derivatives can influence a wide range of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
It is known that indole derivatives can exhibit a variety of biological activities . Similarly, imidazole derivatives can show a broad range of chemical and biological properties .
Action Environment
It is known that the properties of imidazole derivatives can be influenced by their environment .
Eigenschaften
IUPAC Name |
2-amino-6-fluoro-4-(1-methylimidazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-15-3-2-14-10(15)6-4-7(12)9(11(16)17)8(13)5-6/h2-5H,13H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHDRQVWUYBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=C(C(=C2)F)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-fluoro-4-(1-methylimidazol-2-yl)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.